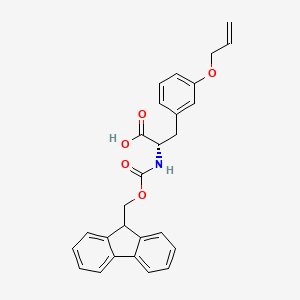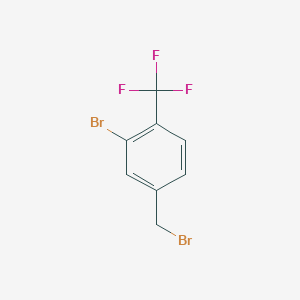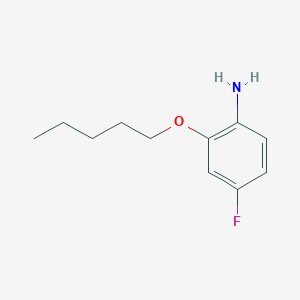
Amyl 4-Carboxyphenyl Carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amyl 4-Carboxyphenyl Carbonate is not directly mentioned in the provided papers. However, the papers discuss various amylose derivatives and their properties, which can be related to the general class of compounds that Amyl 4-Carboxyphenyl Carbonate may belong to. Amylose is a polysaccharide that can be modified to create various derivatives with different properties and applications, particularly in the field of chiral recognition and chromatography .
Synthesis Analysis
The synthesis of amylose derivatives is a complex process that involves regioselective substitution. Paper describes the synthesis of amylose derivatives with different substituents at specific positions on the glucose unit. This is achieved through a sequential process that begins with the esterification of the 2-position of a glucose unit. The synthesis process is crucial as it determines the arrangement of side chains, which in turn affects the chiral recognition abilities of the derivatives when used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC).
Molecular Structure Analysis
The molecular structure of amylose derivatives is significant in determining their properties and applications. Circular dichroism spectroscopy was used to investigate the structures of the synthesized amylose derivatives . The arrangement of side chains, as mentioned earlier, plays a critical role in the chiral recognition abilities of these derivatives. The paper does not provide detailed molecular structure analysis of Amyl 4-Carboxyphenyl Carbonate, but the techniques and principles discussed are relevant to the analysis of similar compounds.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving Amyl 4-Carboxyphenyl Carbonate. However, the synthesis and properties of amylose derivatives, such as those described in paper , imply that these compounds can participate in various chemical reactions, particularly those relevant to their functionalization and application in chiral recognition.
Physical and Chemical Properties Analysis
The physical and chemical properties of amylose derivatives are influenced by their molecular structure and the nature of their substituents. Paper discusses the solution properties of amylose tris(3,5-dimethylphenylcarbamate) and amylose tris(phenylcarbamate), which include analyses of radii of gyration, particle scattering functions, and intrinsic viscosities. These properties are solvent-dependent and are analyzed in terms of the cylindrical wormlike chain model. The physical and chemical properties are crucial for the application of these derivatives in chromatography and potentially provide insight into the behavior of similar compounds like Amyl 4-Carboxyphenyl Carbonate.
Wissenschaftliche Forschungsanwendungen
Organic Carbonates in Green Chemistry
Organic carbonates are increasingly important in green chemistry due to their applications as solvents, intermediates, and monomers in polymer synthesis. They offer an eco-friendly alternative to traditional organic solvents and chemicals, minimizing environmental impact. Research has focused on developing sustainable methods for synthesizing organic carbonates, including Amyl 4-Carboxyphenyl Carbonate, using carbon dioxide (CO2) as a raw material. This approach not only provides a use for CO2, a greenhouse gas, but also produces valuable chemicals with a wide range of industrial applications (Shukla & Srivastava, 2017).
Application in Carbon Sequestration and Utilization
The synthesis of organic carbonates, possibly including Amyl 4-Carboxyphenyl Carbonate, plays a role in carbon sequestration and utilization strategies. By converting CO2 into stable, useful products, this research contributes to efforts to mitigate climate change. The versatility of organic carbonates makes them suitable for a variety of uses, from materials science to the pharmaceutical industry, thus providing a pathway for the beneficial use of CO2 (Chaugule, Tamboli, & Kim, 2017).
Enzyme Assisted Extraction in Biomolecule Recovery
While not directly related to Amyl 4-Carboxyphenyl Carbonate, the application of enzyme-assisted extraction techniques in the recovery of biomolecules highlights the importance of chemical innovation in enhancing the efficiency of biological and chemical processes. Such methodologies may find parallel applications in the synthesis or extraction processes of Amyl 4-Carboxyphenyl Carbonate, demonstrating the interconnectedness of chemical innovations across different research domains (Nadar, Rao, & Rathod, 2018).
Safety And Hazards
Amyl 4-Carboxyphenyl Carbonate should be handled with care. In case of inhalation, the victim should be moved to fresh air and kept at rest. If it comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be rinsed with water. If it comes into contact with the eyes, they should be rinsed cautiously with water for several minutes. If ingested, medical advice should be sought immediately .
Eigenschaften
IUPAC Name |
4-pentoxycarbonyloxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-2-3-4-9-17-13(16)18-11-7-5-10(6-8-11)12(14)15/h5-8H,2-4,9H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIZZENBDILCRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)OC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amyl 4-Carboxyphenyl Carbonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

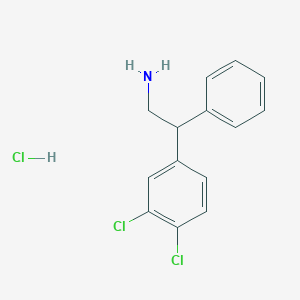
![1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine](/img/structure/B1341874.png)
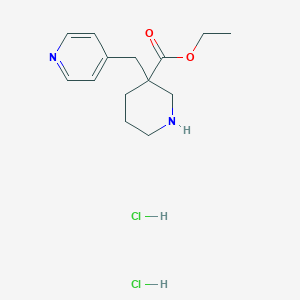
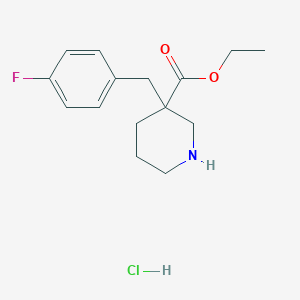
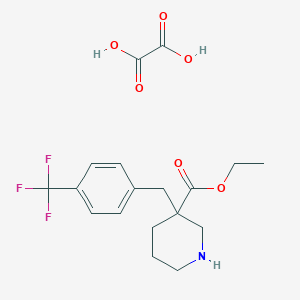

![[1-(1,5-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1341880.png)
![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)
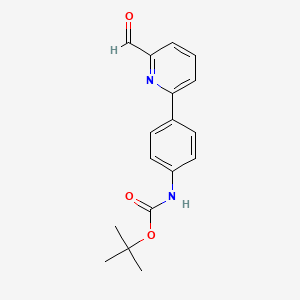
![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine](/img/structure/B1341886.png)
![4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1341889.png)
